N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the methoxybenzoyl group and the piperazine sulfonyl group, followed by their coupling with the phenyl-acetamide group. The synthesis could potentially involve benzoylation of N,N-diphenylamine with methoxy substituted benzoyl chlorides .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxybenzoyl group would contribute to the electron-rich nature of the molecule, while the piperazine ring could potentially introduce conformational flexibility .
Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The methoxybenzoyl group is known to react with carboxylic acids, alcohols, and amines . The piperazine ring could potentially undergo reactions typical of secondary amines.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzoyl group could potentially increase the compound’s solubility in organic solvents . The boiling point of the 4-methoxybenzyl chloride, a related compound, is 117-118 °C/14 mmHg .
Scientific Research Applications
Synthesis and Pharmacological Properties
A study by Sonda et al. (2004) investigated the synthesis and pharmacological properties of benzamide derivatives, including compounds structurally related to N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide, as selective serotonin 4 receptor agonists. These compounds were evaluated for their effects on gastrointestinal motility, showing potential as prokinetic agents with applications in treating gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Antipsychotic Agents
Reitz et al. (1995) synthesized and evaluated N-aryl-N'-benzylpiperazines, closely related to the compound , for their potential as antipsychotic agents. These compounds showed high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, indicating their relevance in developing new treatments for psychiatric disorders (Reitz, Baxter, Bennett, Codd, Jordan, Malloy, Maryanoff, McDonnell, Ortegón, & Renzi, 1995).
Crystal Structure and DFT Studies
Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel piperazine derivatives, including those structurally similar to this compound. These studies provide insights into the reactive sites and molecular interactions of such compounds, contributing to the understanding of their chemical behavior and potential applications in material science and pharmacology (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Metabolic Pathways
Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to the compound , identifying the enzymes involved in its metabolic pathways. This research provides valuable information on how similar compounds are metabolized in the human body, which is crucial for drug development and safety assessments (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Antimicrobial and Antioxidant Activities
Mallesha and Mohana (2011) synthesized novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, structurally related to the compound , and evaluated their antimicrobial and antioxidant activities. This research highlights the potential of such compounds in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It was observed that similar compounds increased the phosphorylation of h2ax in mcf-7 cells , suggesting that this compound may interact with similar targets.
Mode of Action
Based on the observed effects of similar compounds, it can be inferred that it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The observed effects on h2ax phosphorylation suggest that it may influence pathways related to dna damage response .
Result of Action
Similar compounds have been observed to cause loss of cell viability in mcf-10a cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)21-17-5-9-19(10-6-17)29(26,27)23-13-11-22(12-14-23)20(25)16-3-7-18(28-2)8-4-16/h3-10H,11-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBTZJAJBKSYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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